![molecular formula C24H20N2O5S2 B2597721 Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate CAS No. 397288-54-9](/img/structure/B2597721.png)

Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

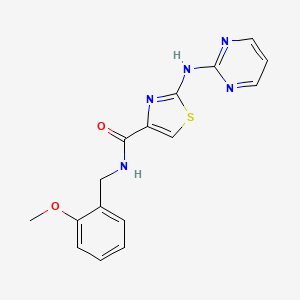

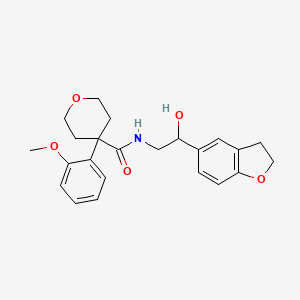

“Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate” is a chemical compound with the empirical formula C15H15NO4S . It is also known as MSAB and is available in powder form .

Molecular Structure Analysis

The molecular weight of this compound is 305.35 . The structure is composed of a benzothiophene ring attached to a carboxylate group, and a sulfonylamino group attached to a benzoyl group .

Physical and Chemical Properties Analysis

This compound is an off-white to purple powder . It is soluble in DMSO at a concentration of 25 mg/mL . The storage temperature is 2-8°C .

Wissenschaftliche Forschungsanwendungen

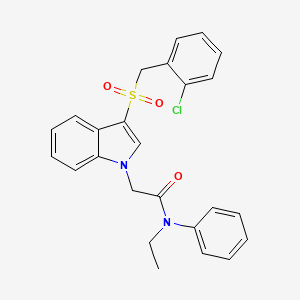

Synthesis and Building Blocks for Biologically Active Compounds

Optically active syn-α-amidoalkylphenyl sulfones can be synthesized from chiral aldehydes, leading to the preparation of important building blocks for biologically active compounds. This method, which involves the reaction of N-acylimines with sodium methanenitronate to afford nitro adducts with high anti diastereoselectivity, results in optically active β-hydroxy-α-amino acid and α,β-diamino acid esters. These derivatives serve as critical components for the development of pharmacologically active agents (Foresti et al., 2003).

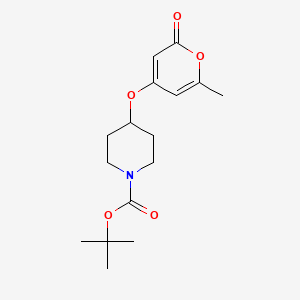

Structural Characterisation of Metal Complexes

The interaction of specific sulfonamides with 2-pyridinecarboxaldehyde and N-tosyl-1,2-diaminobenzene has been studied, leading to the synthesis of metal complexes that incorporate 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene derivatives. These compounds have been thoroughly characterized by various techniques, including elemental analyses, magnetic measurements, IR, mass spectrometry, and X-ray diffraction, demonstrating their potential in the field of coordination chemistry and material science (Sousa et al., 2001).

Antimicrobial Activity

A series of compounds incorporating the sulfonamide moiety demonstrated significant antimicrobial activity against a variety of pathogens. The synthesized compounds were evaluated for their antibacterial and antifungal effects, showing potent activity compared to reference drugs. This highlights the potential of these derivatives in developing new antimicrobial agents (Ghorab et al., 2017).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds through reactions involving methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate derivatives has been explored. These processes lead to the formation of various heterocyclic frameworks, which are important for pharmaceutical development and organic chemistry research. Through strategic functionalization and reaction with different nucleophiles, these derivatives provide a versatile approach to synthesizing complex heterocyclic structures (Ukrainets et al., 2014).

Wirkmechanismus

Target of Action

The primary target of Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate is β-catenin , a protein that plays a crucial role in the Wnt signaling pathway . This pathway is essential for cell proliferation and differentiation, and its dysregulation is often associated with cancer .

Mode of Action

This compound interacts directly with β-catenin, specifically within the C-terminal two-thirds of the Armadillo repeat region . This interaction induces the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The degradation of β-catenin by this compound affects the Wnt/β-catenin signaling pathway . This pathway is responsible for regulating gene expression that controls cell proliferation and differentiation . The compound’s action leads to the downregulation of Wnt/β-catenin target genes .

Pharmacokinetics

It is soluble in dmso, suggesting it may have good bioavailability .

Result of Action

The action of this compound results in the selective inhibition of Wnt signaling-dependent proliferation of cancer cells . It decreases the viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable at a storage temperature of 2-8°C

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate interacts with β-catenin, a protein that plays a crucial role in cell-cell adhesion and gene transcription . The compound exerts its effects through direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region of β-catenin .

Cellular Effects

The compound has been shown to induce β-catenin ubiquitination and proteasomal degradation . It selectively inhibits Wnt signaling-dependent proliferation of cancer cells, while exhibiting little efficacy in Wnt-independent cultures .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to β-catenin . This binding interaction leads to the ubiquitination and subsequent proteasomal degradation of β-catenin .

Temporal Effects in Laboratory Settings

The effects of this compound on β-catenin degradation have been observed at effective concentrations of 1.25-5 μM in DLD-1, SW480, and LS174T cultures .

Dosage Effects in Animal Models

In animal models, daily intraperitoneal injection of the compound (10-20 mg/kg/day) has been shown to be efficacious in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts .

Eigenschaften

IUPAC Name |

methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S2/c1-15-11-13-16(14-12-15)33(29,30)26-19-9-5-3-7-17(19)23(27)25-21-18-8-4-6-10-20(18)32-22(21)24(28)31-2/h3-14,26H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZKUNCZXZNAAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine](/img/structure/B2597640.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2597642.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-chloropyridine-3-carboxylate](/img/structure/B2597647.png)

![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2597652.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B2597653.png)

![1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2597654.png)

![3-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2597655.png)